molecular formula C17H15ClO3 B3130743 (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 344406-59-3

(E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3130743
CAS No.: 344406-59-3
M. Wt: 302.7 g/mol
InChI Key: DLNUKQKPVGRZTR-SOFGYWHQSA-N
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Description

(E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-chlorobenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is primarily attributed to its α,β-unsaturated carbonyl system. This system can interact with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic amino acid residues in the active site. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy groups, which may affect its biological activity.

    (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the chlorine atom, which may influence its reactivity and interactions.

    (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Chlorine atom is positioned differently, potentially altering its properties.

Uniqueness

The presence of both the 3-chlorophenyl and 3,4-dimethoxyphenyl groups in (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one makes it unique. These substituents can significantly influence the compound’s reactivity, biological activity, and potential applications. The combination of these groups may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.

Biological Activity

(E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound recognized for its diverse biological activities. Chalcones are characterized by an α,β-unsaturated carbonyl system, which plays a crucial role in their reactivity and interaction with biological targets. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation-related conditions.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H15ClO3
  • Molecular Weight : 302.75 g/mol
  • CAS Number : 344406-59-3

The compound features two significant aromatic rings: a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group. These substituents are known to influence the compound's biological activity and reactivity.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Breast Cancer Cell Line MCF7

In a study evaluating the compound's efficacy against breast cancer cells, it was found to inhibit cell proliferation effectively. The results demonstrated that the compound could induce apoptosis in MCF7 cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF75.0Induces apoptosis via ROS

Anti-inflammatory Activity

The anti-inflammatory properties of this chalcone derivative have also been investigated. It has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response.

The α,β-unsaturated carbonyl system allows the compound to form covalent bonds with nucleophilic sites on enzymes and receptors, effectively inhibiting their activity. This mechanism is particularly relevant in the context of inflammatory diseases where such enzymes play pivotal roles.

Antimicrobial Effects

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. The compound's structure enhances its ability to penetrate bacterial membranes, leading to cell death.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

Synthesis and Industrial Applications

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is performed under controlled conditions to optimize yield and purity.

Industrial Relevance

While specific industrial production methods for this compound are not extensively documented, its properties make it a candidate for further development in pharmaceuticals and agrochemicals. The ability to modulate biological activity through structural modifications presents opportunities for creating novel therapeutic agents.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNUKQKPVGRZTR-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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